4-Aminobutylphosphonic acid

Catalog No.
S606755
CAS No.
35622-27-6
M.F
C4H12NO3P
M. Wt
153.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobutylphosphonic acid

CAS Number

35622-27-6

Product Name

4-Aminobutylphosphonic acid

IUPAC Name

4-aminobutylphosphonic acid

Molecular Formula

C4H12NO3P

Molecular Weight

153.12 g/mol

InChI

InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8)

InChI Key

IDPXFPYGZRMMKZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-ABPA, 4-aminobutylphosphonic acid

Canonical SMILES

C(CCP(=O)(O)O)CN

The exact mass of the compound 4-Aminobutylphosphonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Aminobutylphosphonic acid (4-ABPA) is a highly versatile organophosphorus compound characterized by a four-carbon alkyl chain terminating in an amine and a phosphonic acid group. In procurement contexts, it serves two distinct but critical roles: as an advanced bifunctional linker for the self-assembly of monolayers (SAMs) on metal oxides, and as a specialized structural analog of gamma-aminobutyric acid (GABA) in neuropharmacology. Unlike traditional silane coupling agents, 4-ABPA offers superior hydrolytic stability and prevents uncontrollable bulk polymerization in aqueous environments, making it a premium choice for physiological nanoparticle functionalization [1]. Furthermore, its precise four-carbon spacing provides unique steric and electronic properties that differentiate it from shorter-chain analogs in both receptor binding assays and enzymatic metabolic mapping [2].

Substituting 4-ABPA with generic alternatives frequently results in process failure or confounded experimental data. In surface functionalization workflows, replacing 4-ABPA with standard silanes like 3-aminopropyltriethoxysilane (APTES) leads to erratic, multi-layer cross-linking in aqueous media, destroying the reproducibility of nanoparticle conjugates and biosensors[1]. In neuropharmacological applications, substituting 4-ABPA with its closest homolog, 3-aminopropylphosphonic acid (3-APPA), fundamentally alters the observed second-messenger response; while 3-APPA actively inhibits forskolin-stimulated cyclic AMP production, 4-ABPA does not, meaning generic substitution will conflate distinct GABAB receptor signaling pathways [2]. Additionally, in enzymatic assays, chain-length deviations of even one carbon drastically alter catalytic efficiency, rendering analogs useless for precise active-site boundary mapping [3].

Aqueous Monolayer Stability and Polymerization Control vs. Silanes

In the functionalization of metal oxide nanoparticles (e.g., MoOx), 4-ABPA forms stable self-assembled monolayers via strong phosphonate-metal bonds. Unlike 3-aminopropyltriethoxysilane (APTES), which undergoes uncontrollable polymerization in physiological and aqueous conditions, 4-ABPA remains strictly monomeric at the interface, ensuring a uniform monolayer [1].

Evidence DimensionAqueous polymerization tendency during SAM formation
Target Compound DataStrictly monomeric monolayer formation
Comparator Or BaselineAPTES: Uncontrollable bulk polymerization
Quantified DifferenceElimination of multi-layer cross-linking
ConditionsAqueous/physiological conjugation of MoOx nanoparticles

Procurement of 4-ABPA instead of APTES ensures batch-to-batch reproducibility in nanoparticle functionalization and biosensor fabrication by preventing erratic multi-layer buildup.

Selective Isolation of GABAB Receptor Second-Messenger Pathways

While both 4-ABPA and 3-aminopropylphosphonic acid (3-APPA) inhibit GABAB receptor binding, they exhibit divergent effects on downstream signaling. In rat brain slice assays, 3-APPA inhibits forskolin-stimulated cyclic AMP production. In contrast, 4-ABPA completely fails to influence forskolin-mediated cAMP accumulation despite successfully binding the receptor [1].

Evidence DimensionInhibition of forskolin-stimulated cAMP production
Target Compound DataNo inhibition (0 effect on cAMP accumulation)
Comparator Or Baseline3-APPA: Active inhibition of cAMP response
Quantified DifferenceQualitative divergence in second-messenger pathway activation
ConditionsForskolin-stimulated rat brain slices

This divergence makes 4-ABPA an indispensable pharmacological tool for researchers needing to isolate specific GABAB receptor subpopulations without triggering the cAMP inhibitory pathway.

Steric Boundary Marking in Phosphonate Metabolism

In kinetic characterizations of the phosphonate N-acetyltransferase PhnO from Salmonella enterica, catalytic efficiency is strictly governed by alkyl chain length. The kcat/Km value drops precipitously from 7.8 × 10^4 M-1s-1 for the baseline (S)-1-aminoethylphosphonic acid to 1.8 × 10^3 M-1s-1 for the 3-carbon analog, and further down to 3.8 × 10^1 M-1s-1 for 4-ABPA [1].

Evidence DimensionCatalytic efficiency (kcat/Km)
Target Compound Data3.8 × 10^1 M-1s-1
Comparator Or Baseline(S)-1-AEP: 7.8 × 10^4 M-1s-1
Quantified Difference~2,000-fold reduction in catalytic efficiency
ConditionsPhnO enzymatic assay, 25°C, pH 7.5

The precise quantification of this efficiency drop allows enzymologists to use 4-ABPA as a strict steric boundary marker when mapping the active site tolerances of phosphonate-metabolizing enzymes.

Aqueous-Phase Nanoparticle Functionalization

4-ABPA is the optimal linker for conjugating antibodies or targeting ligands to metal oxide nanoparticles (like MoOx or TiO2) in physiological media, where traditional silane-based linkers (like APTES) fail due to uncontrollable polymerization [1].

Pharmacological Subtyping of GABAB Receptors

Researchers utilize 4-ABPA in neuropharmacological assays to block GABAB binding without interfering with forskolin-stimulated cAMP pathways, enabling the precise mapping of distinct receptor subsets that cannot be isolated using 3-APPA[2].

High-Resolution AFM Nanopatterning

4-ABPA is employed as a secondary hydrophilic adsorbate in nanoshaving protocols on aluminum oxide. By leveraging its strong phosphonate binding, it creates stable, sub-40 nm amine-terminated features with high topographical contrast against hydrophobic resists [3].

XLogP3

-4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

153.05548024 Da

Monoisotopic Mass

153.05548024 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35622-27-6

Dates

Last modified: 08-15-2023

The utilization of 4-aminobutylphosphonate as sole nitrogen source by a strain of Kluyveromyces fragilis

N G Ternan, G McMullan
PMID: 10713427   DOI: 10.1111/j.1574-6968.2000.tb09020.x

Abstract

A strain of the yeast Kluyveromyces fragilis was screened for its ability to utilize a range of synthetic and natural organophosphonate compounds as the sole source of phosphorus, nitrogen or carbon. Only 4-aminobutylphosphonate was utilized as sole nitrogen source with protein yields increasing proportionally with substrate concentrations up to 10 mM. No 4-aminobutylphosphonate metabolizing enzyme activity was detectable in cell-free extracts prepared from K. fragilis pregrown on 2.5 mM 4-aminobutylphosphonate. None of the organophosphonates tested served as a source of carbon or phosphorus for K. fragilis.


Differential effects of phosphonic analogues of GABA on GABA(B) autoreceptors in rat neocortical slices

J Ong, V Marino, D A Parker, D I Kerr
PMID: 9606026   DOI: 10.1007/pl00005186

Abstract

The effects of five phosphonic derivatives of GABA on the release of [3H]-GABA from rat neocortical slices, preloaded with [3H]-GABA, were investigated. Phaclofen and 4-aminobutylphosphonic acid (4-ABPA) increased the overflow of [3H] evoked by electrical stimulation (2 Hz) in a concentration-dependent manner, with similar potencies (phaclofen EC50=0.3 mmol/l, 4-ABPA EC50=0.4 mmol/l). At 3 mmol/l, phaclofen increased the release of [3H]-GABA by 82.6+/-8.6%, and 4-ABPA increased the release by 81.3+/-9.0%. 2-Amino-ethylphosphonic acid (2-AEPA) increased the overflow of [3H] by 46.8+/-10.9% at the highest concentration tested (3 mmol/l). In contrast, the lower phosphonic homologue 3-aminopropylphosphonic acid (3-APPA), and 2-amino-2-(p-chlorophenyl)-ethylphosphonic acid (2-CPEPA), a baclofen analogue, did not modify the stimulated overflow. These results suggest that phaclofen, 4-ABPA and 2-AEPA are antagonists at GABA(B) autoreceptors, the latter being the weakest antagonist, whilst neither 3-APPA nor 2-CPEPA are active at these receptors. Since phaclofen, 4-ABPA and 2-CPEPA are antagonists and 3-APPA a partial agonist/antagonist on GABA(B) heteroreceptors, the lack of effect of 3-APPA and 2-CPEPA on [3H]-GABA release in this study suggests that GABA(B) autoreceptors may be pharmacologically distinct from the heteroreceptors.


Analysis of gamma-aminobutyric acidB receptor function in the in vitro and in vivo regulation of alpha-melanotropin-stimulating hormone secretion from melanotrope cells of Xenopus laevis

H P De Koning, B G Jenks, E W Roubos
PMID: 8381070   DOI: 10.1210/endo.132.2.8381070

Abstract

The activity of many endocrine cells is regulated by gamma-aminobutyric acid (GABA). The effects of GABA are mediated by GABAA and/or GABAB receptors. While GABAB receptors in the central nervous system have now been extensively characterized, little is known of the function and pharmacology of GABAB receptors on endocrine cells. In the amphibian Xenopus laevis, GABA inhibits the release of alpha MSH from the endocrine melanotrope cells through both GABAA and GABAB receptors. We have investigated the following aspects of the GABAB receptor of the melanotrope cells of X. laevis: 1) the pharmacology of this receptor, using antagonists previously established to demonstrate GABAB receptors in the mammalian central nervous system; 2) the relative contribution to the regulation of hormone secretion by the GABAA and GABAB receptors on melanotrope cells in vitro; and 3) the role of the GABAB receptor with respect to the physiological function of the melanotrope cell in vivo, i.e. regulation of pigment dispersion in skin melanophores in relation to background color. Our results demonstrate that phaclofen, 2-hydroxysaclofen, and 4-aminobutylphosphonic acid dose-dependently blocked the inhibition of alpha MSH release by GABAB receptor activation, but not by GABAA receptor activation. The GABAB receptor antagonist delta-aminovaleric acid appeared to be a selective agonist on the GABAB receptor of melanotrope cells. The inhibitory secretory response to a low dose of GABA (10(-5) M) was not affected by bicuculline, but was significantly reduced by phaclofen, indicating that at a low GABA concentration, the GABAB receptor mechanism would dominate in inhibiting the melanotrope cells. Different thresholds of activation may form the basis for differential action of GABA through both GABA receptor types. The tonic inhibition of alpha MSH release in animals adapted to a white background was not affected by 4-aminobutylphosphonic acid, indicating that the GABAB receptor is not (solely) involved in the in vivo inhibition of alpha MSH release in animals on a white background.


Activation of GABA B receptors in the anterior pituitary inhibits prolactin and luteinizing hormone secretion

V Lux-Lantos, E Rey, C Libertun
PMID: 1336817   DOI: 10.1159/000126294

Abstract

Previous work from our laboratory showed that baclofen could lower serum prolactin (PRL) levels acting at the central nervous system. The present experiments were designed to evaluate whether the gamma-aminobutyric acid B agonist was also effective in inhibiting hormone release at the pituitary level. In monolayer cultures of adenohypophyseal dispersed cells, baclofen inhibited basal PRL secretion after 1 or 2 h of incubation. This inhibition was significantly abolished by three antagonists: phaclofen, 3-aminopropyl-phosphonic acid and 4-aminobutylphosphonic acid. Furthermore, baclofen inhibited the thyrotropin-releasing hormone-induced PRL release in a concentration-dependent manner. With regard to gonadotropin secretion, baclofen was unable to modify basal luteinizing hormone (LH) secretion, but significantly inhibited the LH-releasing hormone-induced LH release. These results show that baclofen, in addition to its central neuroendocrine effects, inhibits pituitary hormone secretion, under basal and/or stimulated conditions, by direct action at the pituitary level.


Pharmacology of the GABAB receptor in amphibian retina

N Tian, M M Slaughter
PMID: 7820696   DOI: 10.1016/0006-8993(94)91299-8

Abstract

Amacrine and ganglion cells in the amphibian retina contain GABAB, as well as GABAA, receptors. Baclofen, a GABAB agonist, hyperpolarizes the dark membrane potential of these third order neurons and makes their light responses more transient. GABAB receptors in the retina have a similar agonist profile to GABAB receptors described at other sites in the brain. Namely, preferential activation by the R-enantiomer of baclofen, and agonist sensitivity in the order 3-aminopropylphosphinic acid > baclofen >> 3-aminopropylphosphonic acid. The GABAB receptor was not activated by 4-aminobutylphosphonic acid. Several antagonists, such as phaclofen, saclofen, and 2-hydroxysaclofen, were ineffective in the amphibian retina. However, CGP35348 blocked the action of applied baclofen and produced effects on the light response that were opposite to those of baclofen. Applied agonists and antagonists support the hypothesis that GABAB receptors serve to regulate the balance of sustained and transient signals to the inner retina.


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